molecular formula C22H14ClFN4O B11293595 3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11293595
M. Wt: 404.8 g/mol
InChI Key: CYQHPPKOUQVNCD-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin core substituted with chlorophenyl and fluorophenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 3-chlorobenzaldehyde with 2-fluoroaniline to form an intermediate Schiff base, which is then cyclized with 2-methylpyrazole under acidic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as solvent choice, catalyst concentration, and reaction time is crucial for achieving cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.

Scientific Research Applications

3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6(7H)-one: A structurally related compound with similar substituents but a different core structure.

    3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]triazolo[3,4-e]pyrimidin-6(7H)-one: Another analog with a triazole ring instead of a pyrido ring.

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H14ClFN4O

Molecular Weight

404.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-11-(2-fluorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H14ClFN4O/c1-13-20(14-5-4-6-15(23)11-14)21-25-12-16-18(28(21)26-13)9-10-27(22(16)29)19-8-3-2-7-17(19)24/h2-12H,1H3

InChI Key

CYQHPPKOUQVNCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC=CC=C5F

Origin of Product

United States

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